molecular formula C8H7FO5S B6242434 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate CAS No. 2378502-58-8

2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate

Cat. No.: B6242434
CAS No.: 2378502-58-8
M. Wt: 234.2
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Description

2,3-Dihydro-1,4-benzodioxin-5-yl fluoranesulfonate is a chemical compound that belongs to the class of benzodioxins This compound is characterized by a benzene ring fused with a dioxin ring and a fluoranesulfonate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate typically involves the following steps:

    Formation of 2,3-dihydro-1,4-benzodioxin: This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Fluoranesulfonate Group: The fluoranesulfonate group can be introduced through a sulfonation reaction using fluoranesulfonic acid or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-5-yl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-5-yl fluoranesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3-dihydro-1,4-benzodioxin-5-yl fluoranesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoranesulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin: Lacks the fluoranesulfonate group, making it less reactive in certain chemical reactions.

    1,4-Benzodioxane: Similar structure but with different substituents, leading to varied chemical and physical properties.

    Fluoranesulfonic Acid Derivatives: Compounds with similar sulfonate groups but different core structures.

Uniqueness

2,3-Dihydro-1,4-benzodioxin-5-yl fluoranesulfonate is unique due to the presence of both the benzodioxin ring and the fluoranesulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2378502-58-8

Molecular Formula

C8H7FO5S

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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